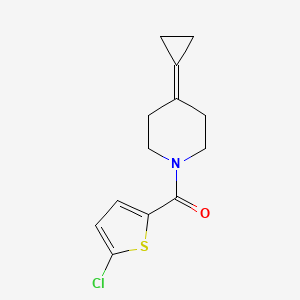

(5-Chlorothiophen-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(4-cyclopropylidenepiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNOS/c14-12-4-3-11(17-12)13(16)15-7-5-10(6-8-15)9-1-2-9/h3-4H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMHYYZKGNZADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Impact of Substitutions

- Piperidine Substituent: The cyclopropylidene group introduces steric strain and rigidity, which may limit conformational flexibility.

Physicochemical and Functional Implications

- Lipophilicity : The chlorine substitution in the target compound likely elevates its logP value compared to the analogue, favoring hydrophobic interactions in biological systems.

- Bioactivity : The oxadiazole moiety in the analogue could enhance interactions with enzymes or receptors via hydrogen bonding, whereas the cyclopropylidene group in the target compound may prioritize steric effects over polar interactions .

- Synthetic Complexity : The cyclopropylidene group may require specialized synthetic routes (e.g., spirocyclization), while the oxadiazole in the analogue could be synthesized through cyclocondensation reactions .

Research Findings and Methodological Insights

- Structural-Activity Relationships (SAR) : Data mining approaches, as described in , highlight the importance of substructure analysis in predicting biological activity. For example, the chlorine and oxadiazole groups could differentially influence toxicity or efficacy profiles .

Q & A

Q. What are the key steps and challenges in synthesizing (5-Chlorothiophen-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the 4-cyclopropylidenepiperidine core via [3+2] cycloaddition or ring-closing metathesis.

- Step 2 : Introduction of the 5-chlorothiophene moiety using coupling reactions (e.g., Suzuki or nucleophilic substitution).

- Step 3 : Final acylation to form the methanone bridge.

Key Challenges : - Steric hindrance from the cyclopropylidene group requires optimized catalysts (e.g., Pd-based for coupling) .

- Purity control : Use HPLC or GC-MS to monitor intermediates, as side reactions (e.g., ring-opening) are common .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer :

- X-ray crystallography resolves 3D conformation, including bond angles (e.g., C-S-C in thiophene ≈ 92°) and cyclopropane ring strain .

- NMR :

- ¹H NMR : Thiophene protons appear as doublets (δ 6.8–7.2 ppm); cyclopropylidene protons show splitting due to ring strain (δ 1.2–2.0 ppm) .

- ¹³C NMR : Carbonyl carbon (C=O) resonates at δ 195–205 ppm .

- FT-IR : Confirm carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization assays. The chlorothiophene group may disrupt ATP-binding pockets .

- Antimicrobial activity : Use agar dilution assays (e.g., MIC against S. aureus). Chlorine substituents enhance membrane permeability .

- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity .

Advanced Research Questions

Q. How does the cyclopropylidene group influence stereochemical outcomes in reactions?

- Methodological Answer :

- Ring strain in cyclopropylidene increases reactivity in [2+2] cycloadditions or ring-opening reactions. Use DFT calculations (e.g., Gaussian 16) to predict transition states .

- Chiral centers : Asymmetric hydrogenation with Ru-BINAP catalysts achieves enantiomeric excess (>90%). Monitor via chiral HPLC .

Q. What strategies optimize pharmacokinetic properties, such as metabolic stability?

- Methodological Answer :

- Metabolic hotspots : The thiophene ring is prone to oxidation. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation .

- Solubility : Use logP calculations (e.g., SwissADME) to balance lipophilicity. Co-solvents like PEG-400 improve bioavailability in in vivo models .

Q. How can reaction mechanisms be validated for key synthetic steps?

- Methodological Answer :

- Isotopic labeling : Use ¹³C-labeled carbonyl precursors to track acylation pathways via LC-MS .

- Kinetic studies : Monitor reaction rates under varying temperatures (Eyring plots) to distinguish SN1 vs. SN2 mechanisms in piperidine functionalization .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response curves : Replicate assays with standardized protocols (e.g., IC₅₀ values for enzyme inhibition). Discrepancies may arise from assay sensitivity (e.g., fluorogenic vs. radiometric) .

- Structural analogs : Compare with derivatives lacking the cyclopropylidene group to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.